molecular formula C7H3NO2 B13975199 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 344325-28-6

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B13975199
CAS No.: 344325-28-6
M. Wt: 133.10 g/mol
InChI Key: WMDRLAJHECSFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic organic compound characterized by a nitrogen atom integrated into its bicyclo[4.2.0] framework and two ketone groups at positions 7 and 7. The dione moiety may enhance reactivity, enabling participation in redox reactions or interactions with biological targets via hydrogen bonding or chelation.

Properties

CAS No.

344325-28-6

Molecular Formula

C7H3NO2

Molecular Weight

133.10 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione

InChI

InChI=1S/C7H3NO2/c9-6-4-1-2-8-3-5(4)7(6)10/h1-3H

InChI Key

WMDRLAJHECSFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)C2=O

Origin of Product

United States

Preparation Methods

Multistep Laboratory Synthesis

The typical laboratory synthesis proceeds as follows:

  • Preparation of Starting Material:
    2,4-dihydroxyquinoline derivatives are synthesized or procured as starting materials.

  • Cyclization Reaction:
    The starting material undergoes intramolecular cyclization under acidic or basic conditions to form the bicyclic azabicyclo[4.2.0]octa framework.

  • Oxidation to Dione:
    The bicyclic intermediate is oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the 7,8-dione moiety.

  • Purification:
    The product is purified by recrystallization or chromatography to isolate the target compound with high purity.

Enzymatic and Biocatalytic Approaches

Recent advances have explored enzymatic methods for preparation, particularly for obtaining optically active forms:

  • Nitrilase-Catalyzed Hydrolysis:
    Enzymes such as nitrilases from Rhodococcus rhodocrous have been employed to hydrolyze nitrile precursors to the corresponding acids with high enantioselectivity and reduced side products like amides.

  • Lactamase-Mediated Resolution:
    Lactamases have been used to selectively hydrolyze racemic lactams to yield optically pure azabicyclo derivatives, enhancing the stereochemical purity of the final product.

These biocatalytic methods offer greener alternatives with potential for industrial scalability.

Representative Synthetic Procedure Example

Step Reagents/Conditions Outcome Yield (%) Notes
1 2,4-dihydroxyquinoline derivative, acid catalyst Cyclization to bicyclic intermediate 70-80 Controlled temperature required
2 Potassium permanganate, aqueous medium Oxidation to 7,8-dione functionality 60-75 Reaction monitored by TLC
3 Sodium borohydride (optional reduction step) Adjust oxidation state if needed 85-90 Used for intermediate purification
4 Purification by recrystallization or chromatography Isolation of pure 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione 65-70 Final purity >98%

This table summarizes a typical laboratory-scale synthesis highlighting the key reagents, conditions, and yields.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Conventional Chemical Synthesis Well-established, scalable, and versatile May involve hazardous reagents and harsh conditions
Enzymatic/Biocatalytic Synthesis High stereoselectivity, environmentally friendly Requires enzyme availability and optimization of conditions
One-Pot Tandem Catalysis (Rh-based) Efficient, fewer steps, good yields Catalyst cost and sensitivity to substrate scope

Yield and Purity Considerations

  • Chemical oxidation steps can lead to side products; careful control of oxidant concentration and reaction time is critical.
  • Enzymatic methods can improve optical purity but may have lower throughput.
  • Purification techniques such as chromatography and recrystallization are essential for isolating the target compound with high purity.

Research Findings and Innovations

  • A shape-changing rhodium catalyst with a flexible N-heterocyclic carbene pincer ligand has been reported to facilitate tandem reactions leading to bicyclo[4.2.0]octa derivatives, potentially adaptable for azabicyclic compounds.
  • Enzyme overexpression strategies have enhanced nitrilase activity, improving yield and selectivity in hydrolysis steps for azabicyclic acid derivatives.
  • Lactamase-mediated enantioselective hydrolysis provides a method for obtaining optically active azabicyclo compounds with up to 98% optical purity and reasonable yields (~39%).

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield Range (%) Optical Purity Notes
Conventional multi-step synthesis 2,4-dihydroxyquinoline derivatives Acid/base catalysts, KMnO4, CrO3 60-80 Racemic Requires purification
Enzymatic hydrolysis (nitrilase) Racemic nitriles Nitrilase enzymes, buffer pH 5-10 Up to 50 High (>90%) Green chemistry approach
Lactamase-mediated resolution Racemic γ-lactam derivatives Lactamases, phosphate buffer, organic solvents ~39 98% Enantioselective synthesis
Rhodium-catalyzed tandem catalysis Terminal aryl alkynes (model system) Rhodium(I) complex with NHC ligand Variable Not specified Potential for one-pot synthesis

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system plays a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-tubulin, which is essential for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione with compounds sharing azabicyclic cores or functionalized bicyclo systems, focusing on structural features, synthesis, and biological activity.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Functional Groups

Compound Name Core Structure Substituents/Functional Groups Biological/Industrial Relevance
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione Bicyclo[4.2.0] 7,8-dione Potential reactivity via dione groups (e.g., redox or chelation)
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Tricyclo[5.2.1.0²,⁶] Diphenylmethylene, hydrochloride salts Antibacterial (Gram-positive bacteria), antiviral (e.g., BVDV, HSV-1)
Procymidone Azabicyclo[3.1.0] 3,5-dichlorophenyl, isopropyl Fungicide (targets sterol biosynthesis in fungi)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (BCB001) Bicyclo[4.2.0] Hydroxyl group at position 7 Intermediate in organic synthesis (e.g., boronic acid derivatives)
  • Dione vs. Hydroxyl/Boronic Acid Groups : The dione in the target compound distinguishes it from BCB001 (hydroxyl) and BCB007 (boronic acid), which are used in cross-coupling reactions . The dione’s electron-withdrawing nature may enhance electrophilicity, enabling nucleophilic attacks or metal chelation.
  • Ring System Complexity : The tricyclic compound in exhibits broader antimicrobial activity, likely due to increased lipophilicity from the diphenylmethylene group, which enhances membrane penetration .

Table 2: Antimicrobial and Antiviral Activity

Compound Gram-Positive Bacteria Fungi Viruses
3-Azabicyclo[4.2.0]octa-...-7,8-dione Not reported Not reported Not reported
10-(Diphenylmethylene)-4-azatricyclo...dione Active (MIC: 2–16 µg/mL) Moderate (Candida spp.) Active (BVDV EC₅₀: 0.5–5 µM)
Procymidone Inactive High activity Inactive
  • Antibacterial Activity : The tricyclic derivative’s activity against Staphylococcus aureus and Bacillus subtilis correlates with its ability to disrupt bacterial membranes or enzymes . The target compound’s lack of bulky substituents may reduce such interactions unless the dione participates in target-specific binding.
  • Antifungal Activity : Procymidone and vinclozolin () inhibit fungal sterol biosynthesis via dichlorophenyl groups, a mechanism unlikely in the dione-containing target compound .

Research Implications and Gaps

  • Unexplored Bioactivity : The target compound’s dione groups warrant testing against microbial or viral targets using assays similar to those in (e.g., cell-based antiviral screens).
  • Structural Optimization : Introducing substituents (e.g., halogens or aryl groups) could modulate bioactivity, as seen in pesticidal azabicyclo compounds .

Biological Activity

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, a bicyclic compound, has garnered interest in various biological and chemical research fields due to its unique structural properties and potential applications. This article explores the biological activities associated with this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is C7H3NO2C_7H_3NO_2 with a specific structure that contributes to its biological activity. The compound features a bicyclic framework with nitrogen and oxygen functionalities that can influence its interaction with biological systems.

PropertyValue
Molecular FormulaC7H3N O2
Molecular Weight135.10 g/mol
CAS Number12658501
SMILESO=c1c2ccncc2c1=O

Research indicates that 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione exhibits various biological activities, primarily through its interaction with cellular receptors and enzymes. Its structural features allow it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Potential

Preliminary studies suggest that 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione may possess anticancer properties. It appears to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering mitochondrial membrane potential.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with IC50 values ranging from 15 to 30 µM, suggesting a promising lead for further development .

Table 2: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusViability reduction at 10 µg/mL
AntifungalCandida albicansSignificant growth inhibition
CytotoxicityVarious cancer cell linesIC50: 15-30 µM

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activities of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione. Future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Q. What are the key physicochemical properties of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione that influence its reactivity in synthetic pathways?

The compound’s bicyclic framework (C₈H₄O₂, MW 132.12) and conjugated dienone system confer unique reactivity. The strained bicyclo[4.2.0]octatriene structure increases susceptibility to ring-opening reactions, while the electron-deficient triene system facilitates Diels-Alder cycloadditions. Thermodynamic stability is critical: gas-phase enthalpy of reaction (ΔrH°) for bicyclic systems is reported at 46.4 ± 0.8 kJ/mol, highlighting energy barriers in isomerization or decomposition . Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for synthetic applications, while stability in acidic/basic conditions requires empirical testing.

Q. How can the thermodynamic stability of bicyclic compounds like 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione be assessed using experimental calorimetry?

Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) are standard. For example:

  • DSC : Measures decomposition onset temperature (T₀) and enthalpy change (ΔH).
  • ITC : Quantifies binding affinity in host-guest systems (e.g., cyclodextrin inclusion complexes).
    Reference data from gas-phase enthalpy studies (ΔrH° = 46.4 ± 0.8 kJ/mol) and hydrogenation reactions (ΔrH° = -210.5 ± 0.1 kJ/mol in acetic acid) provide benchmarks for computational validation .

Advanced Research Questions

Q. What strategies are effective for synthesizing 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione derivatives with enhanced bioactivity?

  • Core Functionalization : Introduce substituents at the 7- and 8-positions via nucleophilic addition to the diketone. For example, amine or thiol groups can form Schiff bases or thioether linkages .
  • Heterocyclic Fusion : Attach pyridine or thiadiazole rings via Suzuki-Miyaura coupling to modulate electronic properties and antibacterial activity .
  • Biological Evaluation : Test derivatives against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and viruses (e.g., BVDV, HIV-1) using MIC (Minimum Inhibitory Concentration) and IC₅₀ assays .

Q. How do structural modifications at specific positions of the bicyclic core affect antimicrobial efficacy?

Modification Site Functional Group Biological Impact Reference
3-PositionThiadiazole-thioetherEnhanced Gram(+) coverage (MIC = 2–8 µg/mL)
7-PositionMethoxy-phenylImproved antifungal activity (Candida spp. MIC = 4–16 µg/mL)
8-PositionTetrazole-acetamidoBroad-spectrum antiviral activity (BVDV IC₅₀ = 0.5–1.2 µM)

Q. What analytical techniques are recommended for resolving enantiomeric impurities in derivatives of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase for baseline separation of diastereomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for bicyclo[4.2.0] systems with axial chirality .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for bicyclo[4.2.0]octatriene derivatives?

Discrepancies often arise from:

  • Assay Variability : Differences in microbial strains (e.g., S. aureus ATCC 25923 vs. ATCC 6538) or viral replication protocols .
  • Solubility Artifacts : Poor aqueous solubility may lead to underestimated MIC values. Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity .
  • Stereochemical Purity : Enantiomeric excess (ee) >98% is critical; impurities <2% can reduce activity by 10-fold .

Methodological Guidance

Q. What computational tools are suitable for predicting the reactivity of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione in cycloaddition reactions?

  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid vs. THF) on reaction kinetics .

Q. How can researchers optimize reaction yields for the synthesis of bicyclo[4.2.0]octatriene derivatives?

  • Catalyst Screening : Test Pd(PPh₃)₄ for coupling reactions or organocatalysts (e.g., L-proline) for asymmetric induction .
  • Microwave Assistance : Reduce reaction times from 24h to 30min for cyclization steps (e.g., 120°C, 300 W) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.